molecular formula C16H22N2O3 B1416347 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid CAS No. 1082910-24-4

1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid

Cat. No.: B1416347
CAS No.: 1082910-24-4
M. Wt: 290.36 g/mol
InChI Key: GXDPAGASIFOFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid (CAS: 1082910-24-4) is a structurally complex small molecule characterized by a piperidine-4-carboxylic acid core substituted with an acetamide-linked 3,5-dimethylphenyl group. Its molecular formula is C₁₇H₂₂N₂O₃, with a calculated molecular weight of 302.37 g/mol.

Properties

IUPAC Name

1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDPAGASIFOFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Data

The table below presents chemical data for 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid:

Description Value
CAS No. 1082910-24-4
Product Name This compound
Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name 1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21)
Standard InChIKey GXDPAGASIFOFIY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C
PubChem Compound ID 28335255
Last Modified Aug 16 2023

Piperidine Synthesis Methods

Various methods exist for synthesizing piperidines, often involving cyclization strategies to form the disubstituted piperidine ring. Some notable approaches include:

  • Radical 5-exo cyclization Shipman and co-workers have reported the radical 5-exo cyclization of 2-methylene-N-substituted aziridines containing a phenylselenide group to yield 5-methylene piperidines.
  • Palladium-catalyzed allylic amination and Michael addition Desmaële and co-workers have developed an alternative route to 5-methylenepiperidines involving sequential palladium-catalyzed allylic amination and Michael addition.
  • Cyclization of 6-oxoamino acids Davis and co-workers have developed a method for synthesizing 6-oxoamino acids, which can be cyclized to give piperidines.
  • Sharpless asymmetric dihydroxylation (AD) reaction Takahata and Shimizu applied the Sharpless asymmetric dihydroxylation (AD) reaction to the synthesis of enantiomerically pure 6-methylpipecolic acid.
  • Enamine Method A strategy for the synthesis of methyl 3(5)-( N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates via the enamine method involves preparing β-keto esters by treating N-Boc protected piperidine acids with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP), followed by methanolysis of the Meldrum’s acid adduct. The resulting compounds are treated with N, N-dimethylformamide dimethyl acetal.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions often involve reagents like halides, amines, and organometallic compounds under conditions such as heating or catalysis.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C16H22N2O3C_{16}H_{22}N_{2}O_{3} and a molecular weight of 290.36 g/mol. Its structure comprises a piperidine ring substituted with a carboxylic acid group and an oxoethyl moiety linked to a dimethylphenylamino group. The structural formula is represented as follows:\text{1 2 3 5 Dimethylphenyl amino 2 oxoethyl}piperidine-4-carboxylicacid}

Anticancer Activity

Recent studies have indicated that compounds similar to 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives containing piperidine and phenyl groups have shown efficacy against various cancer cell lines, including breast and prostate cancers. The presence of the dimethylphenyl group is hypothesized to enhance the compound's interaction with biological targets involved in tumor growth inhibition.

Anticonvulsant Properties

Research has demonstrated that certain piperidine derivatives possess anticonvulsant activity. The structural features of this compound may contribute to its potential in treating epilepsy or seizure disorders by modulating neurotransmitter systems.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Starting with appropriate amines and carbonyl compounds to form the piperidine structure.
  • Substitution Reactions : Introducing the dimethylphenyl group through electrophilic aromatic substitution techniques.
  • Carboxylic Acid Formation : Utilizing carboxylation methods to introduce the carboxylic acid functionality at the 4-position of the piperidine ring.

Case Study 1: Antitumor Efficacy

In a study published in Cancer Letters, researchers synthesized a series of piperidine derivatives, including variations of this compound. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Studies

Another investigation focused on the neuropharmacological effects of this compound and its analogs, revealing promising anticonvulsant activity in rodent models. The study highlighted the importance of specific substitutions on the piperidine ring that enhanced efficacy while reducing side effects .

Mechanism of Action

The mechanism by which 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its application, such as its role in inhibiting specific enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: Not provided in evidence, referenced in ) and other piperidine-derived carboxylic acids. Below is a detailed comparison based on physicochemical properties, synthetic routes, and predicted bioactivity:

Table 1: Key Comparative Properties

Property 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic Acid 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
Molecular Weight 302.37 g/mol 215.22 g/mol
Hydrogen Bond Donors 2 (amide NH, carboxylic OH) 1 (carboxylic OH)
Hydrogen Bond Acceptors 4 (amide O, carboxylic O⁻, two COO⁻ oxygens) 4 (ethoxycarbonyl O, carboxylic O⁻)
Log S (Solubility) Estimated: -3.2 (low solubility due to hydrophobic aryl group) -2.6
Topological Polar Surface Area (TPSA) ~85 Ų 66.4 Ų
GI Absorption Predicted: Moderate (high TPSA and molecular weight) High
BBB Permeability Likely low (polar groups and high TPSA) Low
Synthetic Complexity Higher (multi-step synthesis for aryl amide coupling) Lower (single-step carboxylation)

Structural and Functional Insights:

  • Substituent Effects : The 3,5-dimethylphenyl acetamide group in the target compound introduces significant hydrophobicity compared to the ethoxycarbonyl group in the analog. This likely reduces aqueous solubility (Log S) but may enhance binding to hydrophobic enzyme pockets.
  • Bioactivity Predictions : The ethoxycarbonyl analog is reported to exhibit high gastrointestinal (GI) absorption but low blood-brain barrier (BBB) penetration due to its polar carboxylic acid group . The target compound’s larger size and additional amide group may further restrict BBB penetration, though its aryl group could improve affinity for peripheral targets (e.g., kinases or GPCRs).
  • Synthetic Accessibility : The ethoxycarbonyl derivative is synthesized via straightforward carboxylation under basic conditions (e.g., NaOH/Na₂CO₃) . In contrast, the target compound likely requires more complex steps, such as amide coupling between piperidine-4-carboxylic acid derivatives and 3,5-dimethylphenyl isocyanate or activated esters.

Research Findings and Limitations

Physicochemical Data : While the ethoxycarbonyl analog has well-documented properties (e.g., Log S, TPSA), experimental data for the target compound is absent in the provided evidence. Predictions are based on structural extrapolation and computational models.

Biological Relevance : Piperidine-carboxylic acid derivatives are frequently explored as protease inhibitors or allosteric modulators. The target compound’s aryl amide group aligns with motifs seen in kinase inhibitors (e.g., JAK/STAT pathway drugs), though specific target validation is needed.

Synthetic Challenges : The absence of detailed synthetic protocols for the target compound in the evidence highlights a gap. Its preparation may require optimization of coupling reagents (e.g., HATU, EDCI) and protection/deprotection strategies for the carboxylic acid group.

Biological Activity

1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid (CAS: 1082910-24-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22N2O3
  • Molecular Weight : 290.37 g/mol
  • IUPAC Name : 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The piperidine ring is known for its role in modulating neurotransmitter systems and has been associated with several pharmacological effects.

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. Piperidine derivatives have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

Antibacterial Activity

Piperidine compounds have demonstrated antibacterial properties against a range of pathogens. Studies have shown that modifications in the piperidine structure can enhance antibacterial efficacy. For example, derivatives similar to this compound have been tested against strains like Staphylococcus aureus and Escherichia coli, showing significant inhibition .

Case Studies and Experimental Data

A number of studies have investigated the biological activities of related piperidine compounds:

StudyCompoundActivityFindings
Various Piperidine DerivativesAnticancerInduced apoptosis in cancer cell lines
Piperidine-based InhibitorsAChE InhibitionIncreased acetylcholine levels
Piperidine CompoundsAntibacterialEffective against E. coli and S. aureus

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and clinical efficacy will be crucial for developing this compound into a viable therapeutic agent.

Q & A

Q. Table 1: Example Synthesis Parameters

StepReagents/ConditionsPurpose
CouplingEDCI, HOBt, DCM, RTAmide bond formation
QuenchingSaturated NaHCO₃Neutralize excess acid
ExtractionEthyl acetateIsolate product

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring conformation, amide bond presence, and methyl group positions. DMSO-d₆ is preferred for solubility .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>98%) and detect impurities .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and identifies byproducts .

Advanced: How can computational modeling elucidate its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs or enzymes). Parameterize force fields (AMBER/CHARMM) for accurate ligand-receptor interactions .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to study conformational stability and binding kinetics .
  • QM/MM Calculations : Analyze electronic interactions at active sites, focusing on the amide and carboxylic acid moieties .

Advanced: How to resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain efficacy discrepancies .
  • Cross-Species Comparisons : Test in murine vs. human primary cells to identify species-specific effects .

Advanced: What is the mechanistic basis for its reactivity in nucleophilic environments?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., thiols) via UV-Vis spectroscopy. The oxoethyl group is highly electrophilic, facilitating nucleophilic attack .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the amide bond .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize synthetic yield using design of experiments (DoE)?

Methodological Answer:

  • Factors : Test temperature (20–60°C), solvent polarity (DCM vs. DMF), and catalyst concentration .
  • Response Surface Methodology (RSM) : Fit data to a quadratic model to identify optimal conditions (e.g., 40°C in DMF yields 85%) .

Q. Table 2: DoE Variable Ranges

VariableLowHigh
Temperature20°C60°C
SolventDCMDMF
Catalyst1 eq1.5 eq

Advanced: How to interpret conflicting spectral data (e.g., NMR vs. LC-MS)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating ¹H-¹³C shifts .
  • High-Resolution MS : Differentiate between isobaric impurities (e.g., methyl vs. ethyl adducts) .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may skew LC-MS results .

Basic: What strategies address solubility challenges in formulation?

Methodological Answer:

  • Co-Solvents : Use DMSO/PEG400 mixtures (10–20% v/v) for in vitro studies .
  • Salt Formation : React with sodium hydroxide to form a water-soluble carboxylate salt .
  • Nanoparticle Encapsulation : Use PLGA polymers to enhance bioavailability in vivo .

Advanced: How does its bioactivity compare to structural analogs?

Methodological Answer:

  • SAR Studies : Replace the 3,5-dimethylphenyl group with halogenated analogs to assess potency changes .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs using Schrödinger Suite .
  • In Vivo PK/PD : Compare AUC and Cmax in rodent models to rank derivatives by efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.